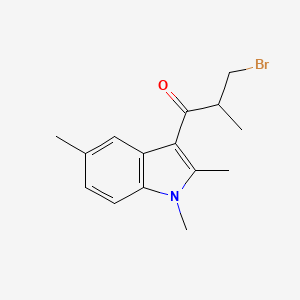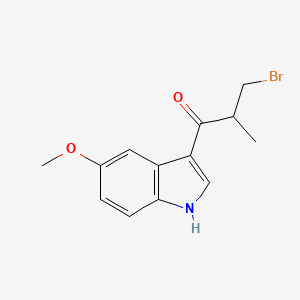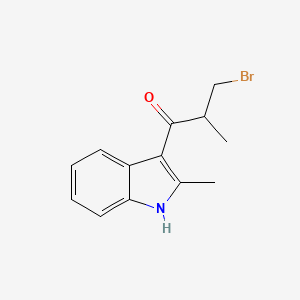
3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves a one-pot, three-component Fischer indolization–indole N-alkylation sequence . The process is rapid (total reaction time under 30 minutes), operationally straightforward, and generally high yielding. Key components include aryl hydrazines, ketones, and alkyl halides. The resulting product is a densely substituted indole.
Molecular Structure Analysis
The compound features an indole core (a bicyclic aromatic heterocycle) with a bromine substituent at position 3. The methyl group is attached to the α-carbon of the ketone. The indole ring contributes to its biological significance and versatility in drug discovery .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 3-Bromo-1-(1H-Indol-3-yl)-2-methylpropan-1-one and similar compounds can undergo reactions with primary amines to produce amides, which can be further processed into β-substituted tryptamines or indole-3-acetic acids. This process involves a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990).
Halocyclization and Molecular Characterization
- Halocyclization reactions of related indole compounds with bromine and iodine have been studied, leading to the formation of halomethyl derivatives. These derivatives are characterized using techniques like 1H NMR and X-ray analysis (Rybakova, Kim, & Sharutin, 2016).
Polymer Synthesis
- 3-Bromo-1-(1H-Indol-3-yl)-2-methylpropan-1-one has applications in the synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers. These monomers are useful in creating polymers with protected amino side groups, which can then be transformed into polymers with free amino groups (Ritter, Tabatabai, & Herrmann, 2016).
Structural Analysis of Indole Derivatives
- The structural analysis of various indole derivatives, including 3-bromopropyl and 3-hydroxypropyl substituted indoles, has been conducted. Such studies reveal insights into the conformation and bond distances of these molecules (Garcia, Billodeaux, & Fronczek, 1999).
Synthesis of N-methylmaleimide Derivatives
- The compound has been utilized in synthesizing 2-Bromo-3-(1H-indol-3-yl)-N-methylmaleimide, an intermediate in various chemical syntheses. The process involves bromination, methylation, and reaction with indolyl magnesium bromide (Zhao Sheng-yin, 2008).
Hirshfeld Surface Analysis
- In the field of molecular structure, the Hirshfeld surface analysis has been applied to derivatives of 3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one. This technique helps in understanding the intermolecular interactions and structural stability of such compounds (Barakat et al., 2017).
Eigenschaften
IUPAC Name |
3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8(6-13)12(15)10-7-14-11-5-3-2-4-9(10)11/h2-5,7-8,14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWUXTPDINXFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)

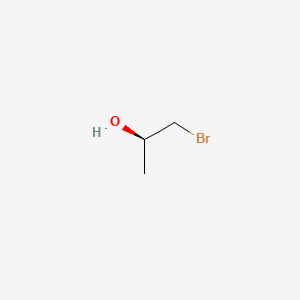

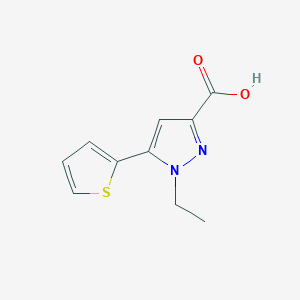


![ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B3082743.png)

